

Physical and chemical properties of Flumequine-13C3 analytical standard

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Compound of Interest

Compound Name: Flumequine-13C3

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Flumequine-13C3 Analytical Standard: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of the **Flumequine-13C3** analytical standard. It is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and analytical testing. This guide offers clearly presented data, detailed experimental protocols, and visual workflows to support its use as an internal standard for the quantification of flumequine.

Core Physical and Chemical Properties

Flumequine-13C3 is the isotopically labeled counterpart of Flumequine, a fluoroquinolone antibiotic.^{[1][2]} This stable isotope-labeled standard is crucial for achieving high accuracy and precision in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.^{[1][3]} Its physical and chemical properties are fundamental to its proper handling, storage, and application in experimental settings.

Quantitative Data Summary

The following tables summarize the key quantitative data for the **Flumequine-13C3** analytical standard.

Identifier	Value	Source(s)
CAS Number	1185049-09-5	[1] [3] [4] [5]
Molecular Formula	C ₁₁ ¹³ C ₃ H ₁₂ FNO ₃	[3] [4] [5]
Molecular Weight	264.23 g/mol	[1] [4] [5]
Accurate Mass	264.0902	[5]

Property	Value	Source(s)
Appearance	Tan Solid	[4]
Melting Point	253-255 °C	[4] [6]
Purity	≥98%	[3] [7]
Isotopic Purity	≥99% atom ¹³ C	[4]

Condition	Specification	Source(s)
Storage (Powder)	-20°C for up to 3 years	[1] [4] [8]
Storage (In Solvent)	-80°C for up to 1 year	[1] [8]
Shipping	Shipped with blue ice or at ambient temperature	[1] [8]

Solvent	Solubility	Source(s)
Dichloromethane	Slightly Soluble	[4]
DMSO	Slightly Soluble	[4]
Acetonitrile:Methanol (1:1)	Soluble	[1] [7]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical and chemical properties of analytical standards. The following protocols are based on established pharmacopeial methods and standard laboratory practices.

Determination of Melting Range

The melting range of **Flumequine-13C3** was determined using the capillary method as outlined in the United States Pharmacopeia (USP) general chapter <741>.[1]

Apparatus:

- Melting point apparatus with a temperature range exceeding 260°C.
- Glass capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness). [9]
- Thermometer calibrated against USP Melting Point Reference Standards.

Procedure:

- Sample Preparation: A small amount of the dry, powdered **Flumequine-13C3** standard is packed into a glass capillary tube to a height of 2.5-3.5 mm.[9][10] The tube is tapped gently to ensure tight packing.[10]
- Initial Rapid Determination: A preliminary rapid heating is performed to establish an approximate melting point.[11][12]
- Accurate Determination: The sample is heated at a controlled rate.[6] Initially, the temperature is raised rapidly to about 10°C below the expected melting point.[1] The heating rate is then reduced to 1-2°C per minute.[13]
- Observation: The temperature at which the substance begins to melt (the point of collapse or first appearance of liquid) and the temperature at which it is completely melted are recorded as the melting range.[1][13]

Determination of Solubility

The solubility of **Flumequine-13C3** was determined using the equilibrium shake-flask method.
[\[7\]](#)

Apparatus:

- Analytical balance.
- Vials with screw caps.
- Constant temperature shaker bath.
- Centrifuge.
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

Procedure:

- Sample Preparation: An excess amount of **Flumequine-13C3** is added to a known volume of the selected solvent (e.g., Dichloromethane, DMSO, Acetonitrile:Methanol 1:1) in a sealed vial.
- Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25°C) and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged to separate the undissolved solid from the supernatant.
- Analysis: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved **Flumequine-13C3** is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Determination of Isotopic Purity by Mass Spectrometry

The isotopic purity of **Flumequine-13C3** is determined using high-resolution mass spectrometry (HRMS).[\[2\]](#)[\[14\]](#)

Apparatus:

- High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatograph.
- Appropriate chromatographic column and mobile phases.

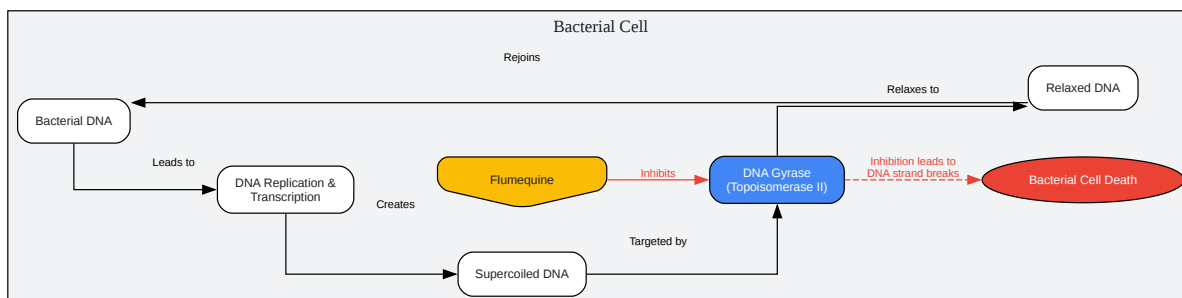
Procedure:

- Sample Preparation: A solution of **Flumequine-13C3** is prepared in a suitable solvent.[\[15\]](#)
- Mass Spectrometry Analysis: The sample is introduced into the mass spectrometer. High-resolution mass spectra are acquired over the relevant m/z range.
- Data Analysis: The relative intensities of the mass isotopologue peaks are measured.[\[15\]](#) The isotopic purity is calculated by determining the ratio of the peak area of the $^{13}\text{C}_3$ -labeled molecule to the sum of the peak areas of all its isotopic variants, after correcting for the natural isotopic abundance of all elements in the molecule.[\[4\]](#)[\[16\]](#)

Visualizations

Mechanism of Action: DNA Gyrase Inhibition

Flumequine, the unlabeled analogue of **Flumequine-13C3**, functions as a quinolone antibiotic by inhibiting bacterial DNA gyrase (a type II topoisomerase).[\[1\]](#)[\[17\]](#) This enzyme is essential for relieving torsional strain during DNA replication and transcription. By inhibiting DNA gyrase, Flumequine prevents the resealing of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.

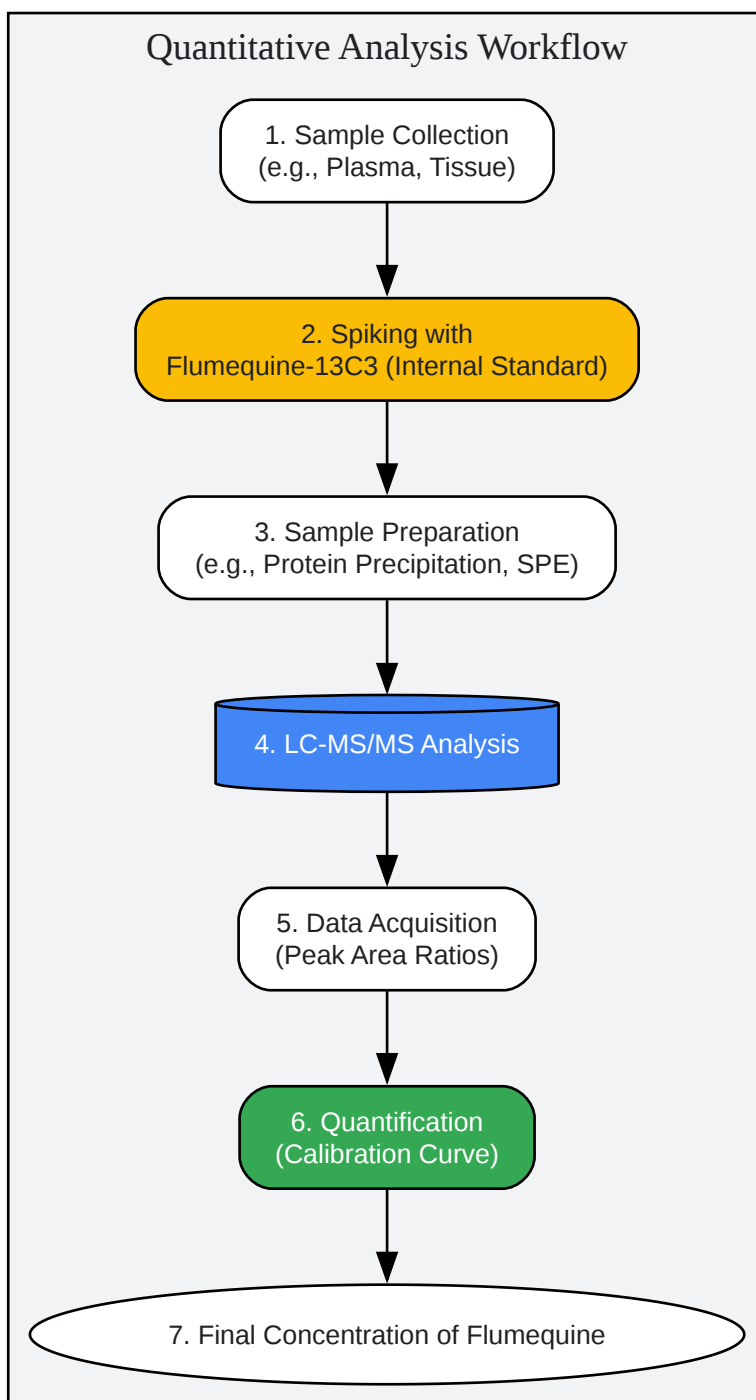


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Caption: Mechanism of action of Flumequine.

Experimental Workflow: Quantitative Analysis using Flumequine-¹³C₃ as an Internal Standard

Flumequine-¹³C₃ is employed as an internal standard to improve the accuracy and precision of quantifying flumequine in various sample matrices. The following workflow illustrates its use in a typical LC-MS/MS analysis.



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Caption: Use of **Flumequine-13C3** in quantitative analysis.

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